molecular formula C6H11F3N2O2 B592696 2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide CAS No. 364056-54-2

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide

Cat. No. B592696
M. Wt: 200.161
InChI Key: AZWPFBJNQRPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide” is a chemical compound with the CAS Number: 364056-54-2 . It has a molecular weight of 200.16 and its IUPAC name is 2,2,2-trifluoro-N-{2-[(2-hydroxyethyl)amino]ethyl}acetamide . The compound is typically stored at a temperature of 2-8°C and appears as a white to yellow solid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.16 . It is a white to yellow solid and is stored at a temperature of 2-8°C .

Scientific Research Applications

Chemical Synthesis and Derivatives

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide and its derivatives have been extensively studied in the field of chemical synthesis. For instance, Gagosz & Zard (2006) explored a xanthate-transfer approach to α-trifluoromethylamines, including 2,2,2-trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide derivatives, demonstrating their utility in the synthesis of biologically active compounds and radical additions (Gagosz & Zard, 2006). Similarly, Shainyan et al. (2015) investigated the oxidative addition of trifluoroacetamide to alkenes and dienes, illustrating the versatile chemical reactions involving this compound (Shainyan et al., 2015).

Applications in Antibacterial Agents

In the realm of medicinal chemistry, the compound has shown potential in the development of antibacterial agents. Alharbi & Alshammari (2019) synthesized new fluorine-substituted amino-1,2,4-triazines from 2,2,2-trifluoro-N-[2-(5-hydroxy-3-thioxo-2,3-dihydro-1,2,4-triazin-6-yl)-4-nitrophenyl] acetamide and evaluated their in vitro antibacterial activity, showing significant activity against various bacteria (Alharbi & Alshammari, 2019).

Organic Syntheses and Radiolabeling

Latli & Casida (1995) explored the radiosynthesis of herbicides and safeners for herbicides using similar compounds, which could be significant in studying their metabolism and mode of action (Latli & Casida, 1995). This highlights the compound's relevance in radiolabeling and tracing studies in environmental science.

Fluorination and Chemical Reactions

Banks et al. (1996) investigated N-halogeno compounds, including derivatives of 2,2,2-trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide, as electrophilic fluorinating agents. These studies provide insights into fluorination reactions and the synthesis of fluorinated compounds (Banks et al., 1996).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPFBJNQRPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide

Synthesis routes and methods

Procedure details

2-(2-aminoethylamino)ethanol (10 g, 96.01 mmol) was added via syringe to a stirred solution of ethyl trifluoroacetate (13.64 g, 96.01 mmol) in dry Et2O (30 mL) at 0° C. The resulting solution was stirred at room temperature for 2 hours by which time a white precipitate had formed. The precipitate was removed by filtration, washed with Et2O (100 mL), and dried in vacuo for 3 hours to afford the title compound (13.6 g, 100%). 1H NMR (300 MHz, CDCl3) δ (t, J=5.1 Hz, 2H), 3.45 (t, J=5.6 Hz, 2H), 2.86 (t, J=5.6 Hz, 2H), 2.78 (t, J=4.9 Hz, 2H), 2.22 (br s, 2H); mass spectrum (API-TIS) m/z 201 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.